Product packaging for (S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole(Cat. No.:)

(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole

Cat. No.: B12881870
M. Wt: 230.33 g/mol
InChI Key: FAAHNTBFQALVRC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole ( 479067-50-0) is a chiral organic compound featuring a thiazole ring linked to a pyrrolidine moiety, presenting a valuable scaffold for pharmaceutical and bioorganic research. The thiazole ring is a well-established privileged structure in medicinal chemistry, recognized for its widespread biological activities. Thiazole derivatives are frequently investigated for their antimicrobial , antitumor , antiviral , and anti-inflammatory properties, with more than 18 FDA-approved drugs containing this core ring system . The incorporation of the pyrrolidine ring, a common feature in therapeutic agents, further enhances the compound's potential as a building block for drug discovery. The specific stereochemistry of the pyrrolidine group in this (S)-enantiomer is crucial for studying stereospecific interactions with biological targets, such as enzymes and receptors. Researchers utilize this and similar structures in the design and synthesis of novel bioactive molecules, particularly in the development of agents targeting infectious diseases and cancer . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2S B12881870 (S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2S

Molecular Weight

230.33 g/mol

IUPAC Name

5-phenyl-2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

InChI

InChI=1S/C13H14N2S/c1-2-5-10(6-3-1)12-9-15-13(16-12)11-7-4-8-14-11/h1-3,5-6,9,11,14H,4,7-8H2/t11-/m0/s1

InChI Key

FAAHNTBFQALVRC-NSHDSACASA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC=C(S2)C3=CC=CC=C3

Canonical SMILES

C1CC(NC1)C2=NC=C(S2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for S 5 Phenyl 2 Pyrrolidin 2 Yl Thiazole and Analogs

Retrosynthetic Analysis and Key Precursors for Thiazole (B1198619) Scaffold Construction

A logical retrosynthetic analysis of the target molecule, (S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole, reveals two primary precursor fragments: a C2-N building block derived from (S)-proline and a C3-S-C4-C5 building block containing the phenyl group. The key disconnection lies in the formation of the thiazole ring itself.

Retrosynthetic Disconnection of this compound

graph TD A["this compound"] --> B{"Thiazole Ring Formation"}; B --> C["(S)-Pyrrolidine-2-carboxamide or derivative"]; B --> D["α-Haloketone (e.g., 2-Bromo-1-phenylethanone)"];

This analysis identifies two crucial precursors:

An (S)-pyrrolidine-derived synthon: This component provides the chiral pyrrolidin-2-yl moiety. The most common and readily available starting material for this is the naturally occurring amino acid, L-proline. Derivatives such as L-prolinamide or L-proline thioamide can be envisioned as direct precursors for the cyclization step.

A phenyl-containing C2 synthon: This fragment typically takes the form of an α-haloketone, such as 2-bromo-1-phenylethanone (phenacyl bromide), or a related derivative. researchgate.netnih.gov This precursor provides the C4 and C5 atoms of the thiazole ring, along with the phenyl substituent at the 5-position.

The primary synthetic challenge lies in the efficient and stereoretentive coupling of these two precursors to construct the desired thiazole ring.

Classical and Modern Approaches for Thiazole Ring Synthesis

The construction of the thiazole ring is a well-established area of heterocyclic chemistry, with several classical and modern methods available.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and widely used methods for the preparation of thiazoles. youtube.comnih.gov The classical reaction involves the condensation of an α-haloketone with a thioamide. youtube.com

In the context of synthesizing the target molecule, the Hantzsch reaction would involve the condensation of 2-bromo-1-phenylethanone with a suitable (S)-pyrrolidine-2-thiocarbonyl derivative. A common variant utilizes thiourea (B124793) or its derivatives, which can subsequently be modified. nih.govjournalijar.com For instance, the reaction of 2-bromo-1-phenylethanone with thiourea yields 2-amino-4-phenylthiazole, which could potentially be further elaborated to introduce the pyrrolidine (B122466) moiety, though this approach adds complexity and may compromise stereochemical integrity. youtube.comjournalijar.com

A more direct approach involves the use of a chiral thioamide derived from L-proline. The reaction of an α-haloketone with N-substituted thioureas is a well-documented process. nih.gov

Table 1: Examples of Hantzsch Thiazole Synthesis

α-HaloketoneThioamide SourceProductReference
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazole youtube.com
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanonesSubstituted ThioureasN-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines nih.gov

Cyclization Reactions for Thiazole Formation

Cyclocondensation reactions provide a powerful tool for the formation of the thiazole ring. researchgate.net These reactions typically involve the intramolecular or intermolecular condensation of precursors containing the requisite sulfur, nitrogen, and carbon atoms. For the synthesis of this compound, a key strategy would be the cyclocondensation of an L-proline derivative, such as L-prolinamide, with a suitable reagent that provides the C-S-C-phenyl fragment.

One potential pathway is the reaction of L-prolinamide with an α-haloketone like phenacyl bromide. The initial nucleophilic attack of the amide nitrogen or oxygen on the α-carbon of the ketone, followed by subsequent reactions involving a sulfur source (e.g., Lawesson's reagent or P4S10 to convert the amide to a thioamide in situ) and cyclization, can lead to the formation of the thiazole ring.

A study on the synthesis of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines demonstrated the formation of a thiazole ring by reacting 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid with thiocarbamide. nih.gov This highlights the feasibility of constructing a thiazole ring on a molecule already containing a pyrrolidine-like structure.

Multi-Component and One-Pot Synthesis Strategies

Multi-component reactions (MCRs) and one-pot syntheses have emerged as highly efficient and atom-economical strategies for the construction of complex molecules from simple starting materials. mdpi.comijcce.ac.irnih.gov These approaches avoid the isolation of intermediates, thereby reducing reaction time and waste.

The synthesis of thiazole derivatives through MCRs has been extensively explored. For instance, a one-pot, three-component reaction of an α-haloketone, a thiosemicarbazide, and an aldehyde can yield highly functionalized thiazoles. ijcce.ac.irnih.gov To synthesize this compound, a hypothetical one-pot strategy could involve the reaction of an L-proline derivative, a source for the C2 and nitrogen atoms, with phenacyl bromide and a sulfur source under conditions that promote sequential condensation and cyclization.

A reported synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole (B1362008) frameworks utilized a two-step, one-pot approach where substituted pyrrolidines were reacted with benzoylisothiocyanate, followed by the addition of α-bromo ketones. mersin.edu.tr This demonstrates a viable strategy for constructing the desired 2-pyrrolidinyl-thiazole scaffold.

Table 2: Examples of Multi-Component/One-Pot Thiazole Syntheses

Reactant 1Reactant 2Reactant 3Product TypeReference
5-Acetyl-2-benzyloxy-benzoic acid methyl esterThiosemicarbazide3-(Substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde2-Benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4 ylmethylene]- hydrazino}-thiazol-4-yl)-benzoic acid methyl ester ijcce.ac.ir
2-(2-Benzylidene hydrazinyl)-4-methylthiazoleHydrazonoyl halides-5-(1-(2-(Thiazol-2-yl)hydrazono)ethyl)thiazole derivatives nih.gov
Substituted pyrrolidinesBenzoylisothiocyanateα-Bromo ketones2-(Pyrrolidin-1-yl)thiazole derivatives mersin.edu.tr

Stereoselective Synthesis of Pyrrolidine-Containing Thiazole Derivatives

The crucial aspect of synthesizing this compound is the retention of the stereochemical integrity at the C2 position of the pyrrolidine ring.

Strategies for Establishing the (S)-Configuration of the Pyrrolidin-2-yl Moiety

The most straightforward and common strategy for establishing the (S)-configuration is to start with a chiral precursor from the "chiral pool." L-proline, a naturally occurring α-amino acid with the (S)-configuration, is the ideal starting material. mdpi.comnih.gov The synthetic route must then be designed to avoid racemization of the chiral center.

Key strategies include:

Use of L-proline derivatives: Employing L-prolinamide, L-proline thioamide, or other derivatives of L-proline directly in the thiazole-forming reaction ensures that the chiral center is pre-installed. mdpi.com

Mild reaction conditions: The use of harsh acidic or basic conditions, as well as high temperatures, can lead to epimerization of the α-carbon of the pyrrolidine ring. Therefore, the development of synthetic protocols that proceed under mild conditions is paramount.

Stereoselective cyclization: In cases where the pyrrolidine ring is formed during the synthesis, stereoselective methods such as 1,3-dipolar cycloaddition reactions can be employed to control the stereochemistry. nih.govnih.govrsc.org Azomethine ylides generated from L-proline can react with dipolarophiles in a stereoselective manner to produce pyrrolidine-containing heterocycles. nih.gov

A study on the stereoselective synthesis of spirocyclic pyrrolidines utilized an L-proline functionalized nanocatalyst in a one-pot, three-component reaction, highlighting the role of chiral catalysts and reagents in controlling stereochemistry. nih.govrsc.org While not directly forming a 2-pyrrolidinyl-thiazole, this demonstrates the principle of using L-proline to induce stereoselectivity in complex heterocyclic synthesis.

Enantioselective Synthesis Approaches for this compound

The direct enantioselective synthesis of this compound has not been extensively documented in publicly available literature. However, a plausible and scientifically sound approach involves a chiral pool strategy, starting from the readily available and enantiopure amino acid, L-proline. This method ensures the correct stereochemistry at the C2 position of the pyrrolidine ring.

A proposed synthetic pathway would commence with the conversion of L-proline into a suitable thioamide derivative. This key intermediate can then undergo a Hantzsch-type thiazole synthesis. The Hantzsch synthesis is a classic and versatile method for constructing the thiazole ring, typically involving the reaction of a thioamide with an α-haloketone.

Proposed Synthetic Route:

Preparation of the Chiral Thioamide: L-proline is first protected at the nitrogen atom (e.g., with a Boc or Cbz group) and then converted to the corresponding amide, for instance, N-Boc-L-prolinamide. This amide can then be thionated using a reagent like Lawesson's reagent to yield the chiral N-Boc-L-proline thioamide.

Hantzsch Thiazole Synthesis: The resulting chiral thioamide is then reacted with an appropriate α-haloketone, in this case, 2-bromo-1-phenylethanone. This condensation reaction, typically carried out in a suitable solvent like ethanol, would lead to the formation of the thiazole ring.

Deprotection: The final step would involve the removal of the protecting group from the pyrrolidine nitrogen to yield the target compound, this compound.

This chiral pool approach is advantageous as the stereochemistry is installed early in the synthesis from a natural and inexpensive starting material. While this specific sequence for the target molecule is a postulation based on established reactions, the synthesis of various chiral pyrrolidine-containing heterocyclic compounds often relies on derivatives of proline. nih.gov Asymmetric routes to 2,4,5-trisubstituted Δ2-thiazolines have been developed using Sharpless asymmetric dihydroxylation as a key step, achieving high enantiomeric excess. nih.gov Furthermore, asymmetric 1,3-dipolar reactions of thiazolium azomethine ylides have been employed to create chiral pyrrolo[2,1-b]thiazole derivatives. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions in Phenyl-Thiazole Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are particularly useful in the synthesis of aryl-substituted heterocycles like 5-phenylthiazoles. These methods offer a convergent approach where pre-functionalized thiazole and phenyl fragments are coupled in the final stages of the synthesis.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a widely used method for this purpose, involving the reaction of a thiazole-boronic acid or ester with an aryl halide (or vice versa) in the presence of a palladium catalyst and a base. For the synthesis of 5-phenylthiazoles, this could involve the coupling of 5-bromothiazole (B1268178) derivative with phenylboronic acid. A comparative study between Suzuki cross-coupling and direct C5-H arylation on the thiazole ring has been conducted to synthesize various 5-arylthiazoles. nih.govnih.govmdpi.com Microwave-assisted Suzuki coupling reactions in aqueous media have also been reported for the synthesis of 5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles, highlighting a greener approach. acs.org

Stille Coupling:

The Stille coupling provides an alternative method, utilizing an organotin reagent. For instance, a 5-(tributylstannyl)thiazole (B32616) can be coupled with an aryl halide. A systematic study has compared the reactivity of the 4- and 5-positions of 2-phenylthiazoles in Stille cross-coupling reactions, providing valuable insights for the synthesis of such compounds. jocpr.comresearchgate.netacgpubs.org

Heck Reaction:

The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, can also be envisioned for the synthesis of the phenyl-thiazole moiety, although it is more commonly used for introducing vinyl or styryl substituents. rsc.orgresearchgate.netmdpi.com

The following table summarizes the key features of these palladium-catalyzed reactions in the context of 5-phenylthiazole (B154837) synthesis.

Coupling ReactionThiazole SubstratePhenyl SubstrateCatalyst/ReagentsKey Advantages
Suzuki-Miyaura 5-Halothiazole or 5-Thiazolylboronic acid/esterPhenylboronic acid/ester or Phenyl halidePd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃)Mild reaction conditions, commercially available reagents, tolerance of various functional groups. nih.govacs.org
Stille 5-Halothiazole or 5-ThiazolylstannanePhenylstannane or Phenyl halidePd catalyst (e.g., Pd(PPh₃)₄)Tolerates a wide range of functional groups, stable organotin reagents. jocpr.comacgpubs.org
Heck 5-HalothiazoleStyrenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Useful for creating C-C double bonds, can be applied to arylations. rsc.orgresearchgate.net

Functional Group Interconversions and Derivatization during Synthesis

Functional group interconversions and derivatizations are crucial for synthesizing analogs of this compound, allowing for the exploration of structure-activity relationships. These modifications can be performed on the pyrrolidine ring, the thiazole ring, or the phenyl substituent.

Derivatization of the Pyrrolidine Moiety:

The secondary amine of the pyrrolidine ring is a prime site for modification.

N-Acylation: The pyrrolidine nitrogen can be readily acylated using acyl chlorides or anhydrides to introduce a variety of amide functionalities. This has been demonstrated in the synthesis of N-acylated thiazolidine (B150603) derivatives. acs.org The introduction of different acyl groups can significantly influence the biological properties of the molecule. acgpubs.org

N-Alkylation and N-Arylation: The pyrrolidine nitrogen can also be alkylated or arylated under appropriate conditions to introduce further diversity.

Derivatization of the Thiazole and Phenyl Rings:

Electrophilic Aromatic Substitution: The phenyl ring at the C5 position can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, primarily at the ortho and para positions relative to the thiazole ring, depending on the directing effects of any existing substituents. researchgate.net The thiazole ring itself is generally less reactive towards electrophilic substitution than benzene.

Modification of Substituents: If the phenyl ring is substituted, these substituents can be further modified. For example, a nitro group can be reduced to an amino group, which can then be subjected to a wide range of derivatization reactions.

The following table provides examples of functional group interconversions applicable to the synthesis of analogs.

Functional GroupReagents and ConditionsResulting GroupReference
Pyrrolidine N-HAcyl chloride, baseN-Acyl pyrrolidine acs.orgacgpubs.org
Pyrrolidine N-HAlkyl halide, baseN-Alkyl pyrrolidine
Phenyl-HHNO₃, H₂SO₄Phenyl-NO₂ researchgate.net
Phenyl-NO₂H₂, Pd/C or SnCl₂, HClPhenyl-NH₂
Phenyl-NH₂NaNO₂, HCl then CuXPhenyl-X (X=Cl, Br, CN) rsc.org

Green Chemistry Principles in the Synthesis of Thiazole Derivatives

The application of green chemistry principles to the synthesis of thiazoles is an area of growing interest, aiming to reduce the environmental impact of chemical processes. Key strategies include the use of greener solvents, catalyst-free reactions, and energy-efficient methods like microwave irradiation.

Aqueous Media: Water is an ideal green solvent, and its use in thiazole synthesis has been explored. One-pot syntheses of 2-aminothiazoles have been developed using water as the solvent. jocpr.com A facile, green, one-pot multicomponent synthesis of thiazole scaffolds has been achieved using an ethanol-water solvent system with a reusable nanoparticle catalyst. nih.govacs.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in thiazole synthesis. The Hantzsch thiazole synthesis has been successfully performed under microwave conditions. nih.gov This method is considered an eco-friendly energy source for multicomponent syntheses of thiazole derivatives. mdpi.comtandfonline.com Microwave-assisted preparation of symmetrical thiazolo[5,4-d]thiazoles has also been reported. rsc.org

Catalyst-Free Synthesis: Developing synthetic routes that avoid the use of, often toxic and expensive, metal catalysts is a key goal of green chemistry. Catalyst-free methods for the synthesis of thiazole derivatives have been reported, sometimes utilizing visible light as a green and inexpensive reagent in an ethanol-water medium. researchgate.netrsc.org

The following table summarizes some green chemistry approaches relevant to thiazole synthesis.

Green Chemistry PrincipleApplication in Thiazole SynthesisKey AdvantagesReferences
Use of Green Solvents Synthesis in water or ethanol/water mixtures.Reduced environmental impact, improved safety. nih.govacs.orgjocpr.comresearchgate.net
Energy Efficiency Microwave-assisted Hantzsch reaction and other multicomponent syntheses.Shorter reaction times, often higher yields, reduced energy consumption. nih.govmdpi.comrsc.orgtandfonline.com
Catalyst-Free Conditions Visible-light promoted synthesis or reactions under neat conditions.Avoidance of toxic catalysts, simplified purification, lower cost. researchgate.netrsc.org
One-Pot/Multicomponent Reactions Condensation of multiple starting materials in a single step.Increased efficiency, reduced waste, and simplified procedures. nih.govmdpi.comacs.orgacgpubs.org

Derivatization and Analog Design Strategies for S 5 Phenyl 2 Pyrrolidin 2 Yl Thiazole Scaffolds

Structural Modification at the Phenyl Moiety (Position 5 of Thiazole)

Research into related 5-benzylidene-thiazolidin-4-one structures has demonstrated the impact of phenyl ring substitution. nih.gov A structure-activity relationship (SAR) study on a series of 5-(substituted benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones revealed that the nature and position of the substituent on the benzylidene ring are critical for biological activity. nih.gov For instance, the introduction of electron-withdrawing groups like nitro (NO₂) or halogens (Cl, F), or electron-donating groups such as methoxy (B1213986) (OCH₃) or dimethylamino (N(CH₃)₂), can alter the charge distribution across the molecule, affecting hydrogen bonding and hydrophobic interactions with biological targets.

In a study of benzophenone-thiazole analogs, the presence of methyl (-CH₃) and fluoro (-F) groups on the benzophenone (B1666685) moiety, along with a methoxy group on a separate phenyl ring, was found to enhance anticancer activity. ijper.org This highlights the synergistic effect of multiple substitutions. The synthesis of 5-phenyl-1,3-thiazole-4-sulfonamide (B2930646) derivatives further underscores the potential of this position for modification, leading to compounds with significant cytotoxic activity against various cancer cell lines. researchgate.net

Table 1: Examples of Substitutions on the Phenyl Moiety and Their Reported Effects in Related Thiazole (B1198619) Scaffolds

Substituent GroupPosition on Phenyl RingScaffold TypeObserved EffectReference(s)
4-Chloro (-Cl)para5-Benzylidene-thiazolidin-4-onePotent antioxidant activity nih.gov
4-Nitro (-NO₂)para5-Benzylidene-thiazolidin-4-oneSignificant tyrosinase inhibition nih.gov
4-Methoxy (-OCH₃)para5-Benzylidene-thiazolidin-4-oneModerate biological activity nih.gov
4-Pyrrolidin-1-ylpara5-Benzylidene-thiazolidin-4-oneHigh antioxidant potential acs.org
Methyl (-CH₃) & Fluoro (-F)-Benzophenone-thiazoleEnhanced anticancer activity ijper.org

Modifications of the Pyrrolidine (B122466) Ring and its Attachment (Position 2 of Thiazole)

The pyrrolidine ring is a key element of the scaffold, contributing to its stereochemistry and providing a site for crucial interactions with biological targets. Modifications of this ring or its linkage to the thiazole core can significantly impact the compound's biological profile. The basicity of the pyrrolidine nitrogen and the conformational flexibility of the five-membered ring are important factors in its function as a pharmacophore. nih.gov

Strategies for modification often involve:

N-Substitution: The secondary amine of the pyrrolidine ring is a common site for derivatization. N-acylation and N-alkylation can introduce a variety of functional groups, altering the molecule's polarity, size, and hydrogen bonding capacity. nih.gov For example, N-acylated 2-aminobenzothiazoles have been shown to suppress prostaglandin (B15479496) E2 generation, with the nature of the acyl group being critical for activity. nih.gov

Ring Substitution: Introducing substituents onto the carbon atoms of the pyrrolidine ring can control the ring's puckering and spatial orientation, which in turn affects its binding affinity to specific targets. nih.gov Polyhydroxylated pyrrolidine derivatives, for instance, have been synthesized to create novel hybrid molecules with diverse biological potential. nih.gov

Linker Modification: The direct attachment of the pyrrolidine to the thiazole ring can be altered by introducing linkers. For example, a study on thiazolidin-4-ones used 1-(2-aminoethyl)pyrrolidine (B145720) as a precursor, creating a flexible ethyl linker between the pyrrolidine and the thiazolidinone core, which was essential for acetylcholinesterase inhibition. nih.gov

The synthesis of pyrrolidine derivatives is versatile, often utilizing methods like 1,3-dipolar cycloaddition reactions or starting from chiral precursors like L-proline to ensure stereochemical control. frontiersin.orgmdpi.com

Table 2: Pyrrolidine Modification Strategies and Their Rationale

Modification StrategySpecific ExampleRationaleReference(s)
N-AlkylationIntroduction of a p-tolyl group via an ethyl linkerModulate basicity and introduce hydrophobic interactions nih.gov
N-AcylationAcylation with 3-(naphthalen-2-yl)propanoyl moietyEnhance anti-inflammatory activity nih.gov
Ring SubstitutionPolyhydroxylationIncrease polarity and potential for hydrogen bonding nih.gov
Linker Insertion1-(2-aminoethyl)pyrrolidine linkerIncrease conformational flexibility nih.gov

Introduction of Additional Heterocyclic Systems for Hybrid Molecules

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug design. This approach is extensively used with the (S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole scaffold to create hybrid molecules with potentially synergistic or novel biological activities. acs.org

Pyrrolidinone: The pyrrolidinone (or pyrrolidinedione) moiety has been hybridized with thiazole derivatives, specifically thiazolidinones, to create compounds with antileukemic properties. researchgate.net The combination of these two rings in a single scaffold has led to molecules with selective antiproliferative action against specific cancer cell lines. researchgate.net

Triazole: The 1,2,3-triazole ring, often synthesized via "click chemistry," is a popular partner for hybridization. Triazole-pyrrolidine hybrids have been investigated for their anticancer activities. nih.govresearchgate.net The combination of a triazole, a thiazolidine-2,4-dione, and a piperazine (B1678402) linker has resulted in potent antifungal agents. mdpi.com

Oxadiazole: The 1,3,4-oxadiazole (B1194373) ring is a bioisostere of the thiazole ring and is frequently incorporated into hybrid molecules. nih.gov Oxadiazole-thiazole hybrids have been synthesized and evaluated for a range of activities, including antiproliferative and anticancer effects. nih.govacs.org The synthesis often involves the cyclization of intermediate hydrazide derivatives. nih.govacs.org

Benzimidazole: Benzimidazole is a privileged scaffold in medicinal chemistry, and its hybridization with a thiazole ring has yielded compounds with potent dual inhibitory activity against enzymes like cyclooxygenase (COX) and 15-lipoxygenase (15-LOX). nih.gov These hybrids often exhibit significant anti-inflammatory or cytotoxic properties. nih.govdergipark.org.trnih.gov

Pyrazole (B372694): The pyrazole scaffold has been widely integrated with thiazole derivatives. acs.orgnih.gov Thiazolyl-pyrazoline conjugates have been synthesized and explored for various therapeutic applications, including as antitrypanosomal agents and anticancer agents. nih.govsemanticscholar.org A series of thiazole derivatives incorporating a pyrazole scaffold were designed as hybrid analogs of existing drugs, showing promising multi-target activity. nih.gov

Pyridine (B92270): The pyridine ring is another common heterocyclic system incorporated into thiazole-based hybrids. researchgate.net The synthesis of pyridine-thiazole hybrids has led to the discovery of compounds with significant anti-inflammatory and antimicrobial activities. nih.gov The position of the nitrogen atom in the pyridine ring and the nature of substituents can be fine-tuned to optimize biological activity. mdpi.com

Thiadiazole: Thiadiazole rings, particularly the 1,3,4-thiadiazole (B1197879) isomer, are frequently hybridized with thiazoles. tandfonline.comnih.gov These hybrids are explored for their potential as anticancer agents. tandfonline.com The synthesis of thiadiazole-thiazole hybrids can be achieved through the reaction of thiazole carbohydrazide (B1668358) intermediates with isothiocyanates followed by cyclization. tandfonline.com

Isostere Manipulation in this compound Analogs

Isosterism and bioisosterism are fundamental concepts in medicinal chemistry, involving the replacement of a functional group with another that has similar steric and electronic properties to enhance desired activities or improve the pharmacokinetic profile. In the context of the this compound scaffold, isosteric replacements are a key design strategy.

A prominent example is the use of the 1,3,4-thiadiazole or 1,3,4-oxadiazole ring as a bioisosteric replacement for the thiazole moiety itself or for the phenyl ring at position 5. nih.gov These five-membered heterocyclic systems share similarities in size, planarity, and electronics with the thiazole ring. Such substitutions can modulate the metabolic stability, solubility, and target-binding interactions of the parent compound. For example, it has been noted that the number and position of heteroatoms in a ring play a major role in its metabolism, making thiadiazoles and oxadiazoles (B1248032) attractive alternatives to potentially metabolically labile thiazoles. acs.org

Furthermore, within the phenyl ring at position 5, classical isosteric replacements can be employed. For example, replacing a hydroxyl group with an amino group, or a chlorine atom with a trifluoromethyl group, can subtly alter the electronic properties (from hydrogen bond donor to acceptor, or from weakly deactivating to strongly deactivating) without drastically changing the size of the substituent. This fine-tuning can be crucial for optimizing interactions within a protein's binding pocket.

Impact of Substituent Electronic and Steric Properties on Derivative Design

The design of derivatives of the this compound scaffold is heavily influenced by the electronic and steric properties of the substituents introduced. Structure-activity relationship (SAR) studies consistently demonstrate that these properties are determinant factors for biological activity.

Electronic Effects: The introduction of electron-donating groups (EDGs) like -OCH₃, -NH₂, or alkyl groups, versus electron-withdrawing groups (EWGs) like -NO₂, -CN, -CF₃, or halogens, can profoundly alter the reactivity and binding affinity of the molecule. In a series of imidazopyridine-based thiazole derivatives, scaffolds bearing strong EWGs such as -CF₃ and -NO₂ showed significantly enhanced inhibitory potency against α-glucosidase. mdpi.com This is often attributed to the modulation of the pKa of nearby functional groups or the ability to form specific electronic interactions (e.g., dipole-dipole) with the target enzyme. mdpi.com

Steric Effects: The size and shape of substituents (steric hindrance) dictate how well the molecule fits into its biological target's binding site. Bulky substituents can either enhance binding by occupying a large hydrophobic pocket or diminish activity by causing steric clashes. In a study of pyrrolidine-2,5-diones, shifting a methyl group on a pyridine ring from one position to another resulted in a dramatic change in binding affinity for the CXCR4 receptor, highlighting the sensitivity of the interaction to the spatial arrangement of the substituent. nih.gov SAR studies on thiazolidinone-pyrazoline conjugates showed that methyl or aryl substitution at the N3-position of the thiazolidinone ring was crucial for trypanocidal activity, indicating a specific spatial requirement for effective binding. nih.gov

Table 3: Influence of Substituent Properties on Biological Activity

PropertySubstituent ExampleObserved ImpactRationaleReference(s)
Electronic -NO₂ (EWG)Increased inhibitory potencyFavorable electronic interactions with active site residues mdpi.com
Electronic -OH (H-bond donor/acceptor)Enhanced inhibitory potentialFormation of critical hydrogen bonds with the target enzyme nih.gov
Steric Bulky aryl groupCrucial for activityOccupies a specific binding pocket, enhancing affinity nih.gov
Steric Small methyl groupPosition-dependent activityPrecise fit required within a constrained binding site nih.gov

The interplay between electronic and steric effects is complex and often synergistic. A successful analog design strategy requires a careful balance of these properties to optimize potency, selectivity, and pharmacokinetic characteristics.

Elucidation of Structure Activity Relationships Sar Within S 5 Phenyl 2 Pyrrolidin 2 Yl Thiazole Analogs

Correlating Structural Features with Modulated Biological Activities

The biological activity of (S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole analogs is intrinsically linked to the interplay of its three core components: the phenyl ring, the thiazole (B1198619) scaffold, and the pyrrolidine (B122466) moiety. Modifications to any of these regions can significantly modulate the compound's interaction with its biological target, leading to enhanced, diminished, or altered activity.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, serves as a crucial scaffold, providing a rigid framework that orients the phenyl and pyrrolidine substituents in a specific spatial arrangement. The aromatic nature of the thiazole ring allows for potential π-π stacking interactions with biological targets. The nitrogen and sulfur atoms can also participate in hydrogen bonding and other non-covalent interactions, further anchoring the molecule within a binding site.

The phenyl ring at the 5-position of the thiazole is a key determinant of activity. Its hydrophobic nature can facilitate entry into lipophilic pockets of target proteins. Furthermore, the electronic properties and steric bulk of substituents on the phenyl ring can dramatically alter binding affinity and selectivity.

The pyrrolidine ring, attached at the 2-position of the thiazole, introduces a chiral center and a basic nitrogen atom, both of which are critical for biological activity. The stereochemistry at the 2-position of the pyrrolidine ring is often a deciding factor in the potency of these analogs. The basic nitrogen can act as a hydrogen bond acceptor or become protonated, forming ionic interactions with acidic residues in the target protein.

The following table provides a general overview of how modifications to these structural features can impact biological activity.

Structural FeatureModificationPotential Impact on Biological Activity
Phenyl Ring Introduction of electron-donating or electron-withdrawing groupsAlters electronic properties, influencing binding affinity.
Variation of substituent position (ortho, meta, para)Modifies spatial arrangement and interaction with specific pockets in the target.
Introduction of bulky or sterically hindering groupsCan enhance selectivity or, conversely, cause steric clash, reducing activity.
Pyrrolidine Ring Alteration of stereochemistry (S vs. R)Often leads to significant differences in potency due to specific interactions with chiral binding sites.
N-alkylation or N-acylationCan modulate basicity, lipophilicity, and steric profile, affecting target engagement.
Substitution on the pyrrolidine ringCan introduce new interaction points or alter the ring's conformation.
Thiazole Scaffold Isosteric replacements (e.g., oxazole, imidazole)Can alter electronic distribution and hydrogen bonding capacity, impacting activity.

Role of the (S)-Stereochemistry of the Pyrrolidine Moiety in SAR

The stereochemistry of the pyrrolidine ring, specifically the (S)-configuration at the point of attachment to the thiazole, is a critical factor in the structure-activity relationship of these compounds. Biological systems, being inherently chiral, often exhibit stereospecific recognition of drug molecules. The precise three-dimensional arrangement of atoms in the (S)-enantiomer allows for an optimal fit into the binding site of the target protein, maximizing favorable interactions and minimizing unfavorable steric clashes.

The differential activity between enantiomers can be dramatic. For instance, in many classes of bioactive molecules, one enantiomer may be highly potent while the other is significantly less active or even inactive. This is because the spatial orientation of the substituents on the chiral center dictates how they interact with complementary residues in the target's binding pocket.

For this compound analogs, the (S)-stereochemistry positions the pyrrolidine ring and its substituents in a specific orientation relative to the phenylthiazole core. This precise arrangement can be crucial for:

Hydrogen Bonding: The nitrogen atom of the pyrrolidine ring, being a potential hydrogen bond acceptor, is positioned in a specific region of space. The (S)-configuration may be necessary to align this nitrogen with a corresponding hydrogen bond donor on the target protein.

Hydrophobic Interactions: The alkyl portions of the pyrrolidine ring can engage in hydrophobic interactions with nonpolar pockets in the binding site. The stereochemistry ensures that these hydrophobic groups are correctly oriented to maximize these interactions.

Influence of Phenyl Ring Substitution Patterns on Biological Response

The substitution pattern on the phenyl ring at the 5-position of the thiazole core is a powerful tool for modulating the biological activity of this compound analogs. The nature, position, and size of these substituents can profoundly affect the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for its interaction with a biological target.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the phenyl ring and, by extension, the entire molecule.

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups can increase the electron density of the aromatic ring, potentially enhancing cation-π interactions with positively charged residues in the binding site.

Electron-Withdrawing Groups (e.g., -Cl, -F, -NO₂): These groups decrease the electron density, which can influence hydrogen bonding capabilities and dipole-dipole interactions. Studies on related thiazole derivatives have shown that the presence of electron-withdrawing groups on the phenyl ring can lead to higher seizure protection in anticonvulsant agents researchgate.net.

Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) is also crucial. Different positions will orient the substituent in different regions of space, leading to varied interactions with the target protein. For example, a para-substituted group will extend further into a binding pocket than an ortho-substituted one. The optimal position will depend on the specific topography of the target's active site. In some series of phenylthiazole antiflaviviral agents, para substitution was found to be important for biological activity, while meta substitution was less effective.

Steric Effects: The size and shape of the substituent can have a significant impact on binding. Bulky substituents may enhance binding by filling a large hydrophobic pocket or they may cause steric hindrance, preventing the molecule from binding effectively.

The following table summarizes the influence of various phenyl ring substitutions on the antibacterial activity of a series of thiazole-based pyrrolidine derivatives.

CompoundR (Substitution on Phenyl Ring)Antibacterial Activity (Inhibition Zone in mm) vs. S. aureusAntibacterial Activity (Inhibition Zone in mm) vs. B. cereus
Unsubstituted -H--
11 4-F30.53 ± 0.4221.70 ± 0.36

Data extracted from a study on thiazole-based pyrrolidine derivatives, where compound 11 is a 4-F-phenyl derivative biointerfaceresearch.com. The inhibition zones are for a concentration of 400 µg.

This data indicates that the introduction of a fluorine atom at the para-position of the phenyl ring confers significant antibacterial activity against Gram-positive bacteria.

Contributions of the Pyrrolidine Ring and its Derivatives to Efficacy and Selectivity

The pyrrolidine ring, a five-membered saturated heterocycle, is a key pharmacophoric element in this compound and its analogs, contributing significantly to their efficacy and selectivity. Its presence introduces several important features:

A Chiral Center: As discussed previously, the stereochemistry of the pyrrolidine ring is crucial for stereospecific interactions with biological targets.

A Basic Nitrogen Atom: The secondary amine in the pyrrolidine ring can act as a hydrogen bond acceptor or become protonated at physiological pH, allowing for ionic interactions with acidic residues like aspartate or glutamate in a binding site. This basic center is often essential for anchoring the molecule to its target.

Conformational Flexibility: The non-planar, puckered nature of the pyrrolidine ring allows it to adopt various conformations (envelope and twisted forms). This flexibility can enable the molecule to adapt its shape to fit optimally within a binding pocket, a phenomenon known as "induced fit."

A Scaffold for Further Modification: The nitrogen atom of the pyrrolidine ring provides a convenient handle for introducing various substituents. These modifications can be used to fine-tune the compound's properties:

N-Alkylation: Introducing small alkyl groups can modulate the basicity and lipophilicity of the nitrogen atom.

N-Acylation: The introduction of an acyl group can remove the basicity of the nitrogen and introduce new hydrogen bonding or hydrophobic interaction points.

Introduction of Functional Groups: Attaching functional groups to the nitrogen can introduce new pharmacophoric features, potentially leading to interactions with different regions of the binding site or even targeting different receptors.

Studies on related compounds have highlighted the importance of the pyrrolidine moiety. For example, in a series of thiazole-integrated compounds, the presence of a pyrrolidin-2-one ring attached to the thiazole moiety was found to enhance anticonvulsant activity researchgate.net.

The following table illustrates how modifications to the pyrrolidine ring can impact biological activity, drawing from general principles of medicinal chemistry.

Pyrrolidine Ring ModificationPotential Effect on Biological Activity
N-Methylation May increase lipophilicity and alter basicity, potentially affecting cell permeability and target binding.
N-Acetylation Removes the basic character of the nitrogen, preventing ionic interactions but introducing a hydrogen bond acceptor (the carbonyl oxygen).
Introduction of a hydroxyl group Can introduce a new hydrogen bonding site, potentially increasing affinity and selectivity.
Ring expansion or contraction Alters the geometry and conformational flexibility, which can significantly impact how the molecule fits into a binding site.

Investigation of Molecular Flexibility and Conformational Dynamics on Activity

The biological activity of a molecule is not solely determined by its static structure but also by its dynamic behavior, including its molecular flexibility and the conformations it can adopt. For this compound analogs, the ability to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is crucial for potent activity.

The key sources of flexibility in these molecules are:

Rotation around the single bond connecting the thiazole and pyrrolidine rings: This allows the two heterocyclic systems to adopt different relative orientations.

Puckering of the pyrrolidine ring: As a five-membered saturated ring, the pyrrolidine moiety is not planar and can exist in various "envelope" and "twist" conformations. The substituents on the ring can influence the preferred pucker.

Rotation of the phenyl ring: The phenyl group can rotate relative to the thiazole ring, although this rotation might be somewhat restricted by steric interactions.

The bioactive conformation, the specific three-dimensional arrangement of the molecule when it binds to its target, may not be the lowest energy conformation in solution. The energy penalty required to adopt the bioactive conformation must be compensated for by the favorable binding energy released upon interaction with the target.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to explore the conformational landscape of these molecules. These studies can identify low-energy conformers and provide insights into the potential bioactive conformation. Experimental techniques like X-ray crystallography and NMR spectroscopy can also provide valuable information about the solid-state and solution-phase conformations, respectively.

Understanding the conformational preferences of this compound analogs is essential for rational drug design. By designing molecules that are pre-organized in a conformation that is close to the bioactive one, the entropic penalty upon binding can be reduced, potentially leading to higher affinity and potency.

Quantitative Structure-Activity Relationships (QSAR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies can be a powerful tool to:

Predict the biological activity of newly designed compounds before their synthesis. This can help prioritize which analogs to synthesize and test, saving time and resources.

Provide insights into the mechanism of action. By identifying the physicochemical properties that are most important for activity, QSAR models can suggest the types of interactions that are crucial for binding to the biological target.

Guide the optimization of lead compounds. QSAR models can indicate which structural modifications are likely to improve activity.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related this compound analogs with experimentally determined biological activities (e.g., IC₅₀, EC₅₀) is required.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure, including:

Electronic properties: (e.g., partial charges, dipole moment, HOMO/LUMO energies)

Steric properties: (e.g., molecular volume, surface area, shape indices)

Hydrophobic properties: (e.g., logP, molar refractivity)

Topological properties: (e.g., connectivity indices, Kier & Hall indices)

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability.

While specific QSAR studies for this compound derivatives were not found in the provided search results, QSAR has been successfully applied to other series of thiazole derivatives. For example, a QSAR study on thiazole derivatives as PIN1 inhibitors utilized descriptors such as molar refractivity (MR), LogP, and the energy of the lowest unoccupied molecular orbital (ELUMO) to build predictive models nih.gov.

A hypothetical QSAR equation for a series of this compound derivatives might look like this:

log(1/IC₅₀) = a(logP) - b(Molecular_Volume) + c*(Dipole_Moment) + d

Where:

log(1/IC₅₀) is the biological activity.

logP, Molecular_Volume, and Dipole_Moment are molecular descriptors.

a, b, c, and d are coefficients determined by the statistical analysis.

Such an equation would suggest that biological activity increases with increasing lipophilicity and dipole moment, and decreases with increasing molecular volume. This information would be invaluable for the design of new, more potent analogs.

Mechanistic Investigations of Biological Activities of S 5 Phenyl 2 Pyrrolidin 2 Yl Thiazole Derivatives

Anti-Infective Research Applications

The thiazole (B1198619) ring is a core component of numerous compounds with demonstrated antimicrobial properties. mdpi.com Derivatives of the (S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole scaffold have been investigated for their potential to combat various pathogens, with studies focusing on their specific mechanisms of action against bacteria, mycobacteria, fungi, and viruses.

Antibacterial Mechanisms and Target Identification

The antibacterial activity of thiazole derivatives is often attributed to their ability to interfere with essential bacterial processes. While specific research on this compound is limited, studies on related thiazole-pyrrolidine compounds offer insights into potential mechanisms. One study synthesized a series of thiazole-based pyrrolidine (B122466) derivatives and evaluated their antibacterial activity. A 4-F-phenyl derivative was found to selectively inhibit Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus. mdpi.com This selectivity suggests that the mechanism of action may involve targeting structures or pathways unique to Gram-positive bacteria, such as specific components of the cell wall. mdpi.com The outer membrane of Gram-negative bacteria often acts as a barrier, conferring increased tolerance to antimicrobial compounds. mdpi.com

Potential molecular targets for thiazole derivatives in bacteria include enzymes essential for survival. For instance, some thiazole-containing compounds have been shown to inhibit DNA gyrase, an enzyme critical for DNA replication. mdpi.com Another identified target is the FtsZ protein, which is involved in bacterial cell division; its inhibition prevents bacterial cytokinesis. mdpi.com The incorporation of both thiazole and pyrrolidine rings is a strategy aimed at discovering new antibacterial agents by combining two known bioactive heterocyclic compounds. mdpi.com

Table 1: Antibacterial Activity of a Thiazole-Pyrrolidine Derivative (Data derived from studies on structurally related compounds)

Compound Bacterial Strain Activity
4-F-phenyl thiazole-pyrrolidine derivative Staphylococcus aureus Active
4-F-phenyl thiazole-pyrrolidine derivative Bacillus cereus Active
4-F-phenyl thiazole-pyrrolidine derivative Escherichia coli Inactive

Antimycobacterial Action against Mycobacterium tuberculosis Strains

Tuberculosis remains a significant global health threat, necessitating the development of new antimycobacterial agents. nih.gov Thiazole-containing structures are being actively investigated for this purpose. Research on compounds structurally related to this compound has shown promising results.

A study on polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives demonstrated antimycobacterial activity against the M. tuberculosis H37Rv strain, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 125 μg/cm³. nih.gov This indicates that the pyrrolidinyl-thiazole moiety is a viable pharmacophore for anti-TB drug discovery. Another investigation into a series of thiazolyl-pyrazole derivatives identified several compounds with significant activity against dormant M. tuberculosis H37Ra, with MIC values as low as 0.20-28.25 µg/mL. nih.gov

The proposed mechanisms for some antimycobacterial thiazoles involve targeting essential cellular processes. Diarylthiazole derivatives, for example, have been found to potentially target the PrrB-PrrA two-component system, which is a conserved and essential regulatory mechanism in M. tuberculosis involved in virulence and metabolic adaptation. nih.gov Other studies have focused on inhibiting enzymes crucial for the synthesis of the unique mycobacterial cell wall, such as decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). researchgate.net

Table 2: Antimycobacterial Activity of Pyrrolidinyl-Thiazole Derivatives against M. tuberculosis H37Rv (Data derived from studies on structurally related compounds)

Compound Class MIC Range (μg/cm³)

Antifungal and Antiviral Activity Modalities

The versatility of the thiazole scaffold extends to antifungal and antiviral applications. nih.govmdpi.com Phenylthiazole derivatives, in particular, have been identified as a promising skeleton for developing new fungicides. nih.govtandfonline.com

In antifungal research, studies on phenylthiazole derivatives containing an acylhydrazone moiety showed excellent activity against phytopathogenic fungi like Magnaporthe oryzae, the causative agent of rice blast, with EC₅₀ values superior to commercial fungicides. tandfonline.com Another series of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives proved to be potent anti-Candida agents, with some compounds exhibiting significantly lower MIC values against Candida albicans than the reference drug fluconazole. mdpi.com The proposed mechanism for many antifungal azole compounds involves the inhibition of lanosterol-C14α-demethylase, an enzyme critical for the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. mdpi.com

In the antiviral domain, thiazole derivatives have been reported to inhibit a wide range of viruses, including hepatitis C virus (HCV), influenza virus, and human immunodeficiency virus (HIV). nih.govnih.gov The mechanisms are varied and target-specific. For instance, some thiazole compounds have shown potent activity against coxsackievirus B3 (CVB), severe acute respiratory syndrome coronavirus (SARS-CoV), and respiratory syncytial virus (RSV). nih.gov While specific studies on the antiviral properties of this compound derivatives are not yet prevalent, the broad antiviral potential of the thiazole class suggests this is a fertile area for future investigation. nih.gov

Anti-Neoplastic Research Applications

Thiazole derivatives are recognized for their ability to interfere with key molecular pathways involved in cancer progression, making them attractive candidates for anticancer drug development. mdpi.comnih.gov Research has focused on identifying their molecular targets and understanding their effects on signaling cascades within cancer cells.

Molecular Targets and Signaling Pathways in Cancer Cells

The anticancer effects of thiazole derivatives are exerted through various mechanisms, including the disruption of critical signaling pathways and the induction of apoptosis. mdpi.comnih.gov A study on a series of (S)-N¹-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives, which are structurally similar to the subject compound, identified them as dual inhibitors of PI3Kα and HDAC6. tandfonline.com

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer. nih.govnih.gov By inhibiting PI3Kα, these compounds can block the downstream signaling of this pathway. For example, one derivative, compound 21j, significantly inhibited the phosphorylation of pAkt(Ser473), a key step in the activation of the AKT protein. tandfonline.com

Simultaneously, the inhibition of histone deacetylase 6 (HDAC6) affects protein acetylation levels. The same compound 21j was shown to induce the accumulation of acetylated α-tubulin, which can disrupt microtubule function and lead to cell cycle arrest and apoptosis. tandfonline.com Other research has shown that thiazole derivatives can induce apoptosis through the intrinsic pathway, evidenced by an increased BAX/BCL-2 ratio, and can cause cell cycle arrest at different phases, such as G1, S, or G2/M. nih.govmdpi.com

Table 3: Dual-Target Inhibitory Activity of a Pyrrolidine-Thiazole Derivative (Data derived from studies on a structurally related compound)

Compound Target IC₅₀ (nM) Effect
21j PI3Kα 2.9 Inhibition of pAkt(Ser473) phosphorylation

Inhibition of Key Enzymes (e.g., VEGFR-2) in Cancer Pathogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of this process and a key target for anticancer therapies. nih.govresearchgate.net Numerous thiazole-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govnih.govtandfonline.com

One study on new thiazole derivatives identified compounds that exhibited good inhibitory activity against VEGFR-2, with percentage inhibitions comparable to the multi-kinase inhibitor sorafenib. nih.gov For example, a 3-nitrophenylthiazole derivative (compound 4d) showed 85.72% inhibition of VEGFR-2, while sorafenib showed 86.93% inhibition. nih.gov These compounds are designed to fit into the ATP-binding pocket of the VEGFR-2 kinase domain, blocking its autophosphorylation and subsequent downstream signaling required for endothelial cell proliferation and migration. nih.gov

The general pharmacophoric features of these thiazole-based VEGFR-2 inhibitors often include a head part capable of forming hydrogen bonds within the hinge region of the ATP pocket and a hydrophobic tail consisting of aryl groups that engage in hydrophobic interactions. nih.govresearchgate.net The successful inhibition of VEGFR-2 by various thiazole scaffolds underscores the potential of this compound derivatives as anti-angiogenic agents. nih.gov

Table 4: VEGFR-2 Inhibitory Activity of Thiazole Derivatives (Data derived from studies on structurally related compounds)

Compound VEGFR-2 Inhibition (%) Reference Drug (Sorafenib) Inhibition (%)
4-chlorophenylthiazole 4b 81.36 86.93

Neuropharmacological Research Applications

Derivatives of this compound have been a subject of interest in neuropharmacological research, particularly for their potential anticonvulsant properties.

The core chemical structure, which combines a pyrrolidine ring with a thiazole moiety, is found in various compounds investigated for their effects on the central nervous system. Research into related structures, such as pyrrolidin-2,5-dione and thiazolidinone derivatives, suggests several potential mechanisms of action for their anticonvulsant effects. nih.govnuph.edu.ua

One of the primary mechanisms believed to be involved is the modulation of voltage-gated ion channels, including sodium and calcium channels. nih.gov Inhibition of these channels can reduce neuronal excitability, a key factor in seizure generation. For instance, studies on hybrid compounds containing a pyrrolidine-2,5-dione core have demonstrated a balanced inhibition of both neuronal voltage-sensitive sodium channels and L-type calcium channels. nih.gov

Furthermore, interactions with the GABAergic system are considered a plausible mechanism. nuph.edu.uanih.gov The GABA system is the main inhibitory neurotransmitter system in the brain, and its enhancement can lead to a reduction in neuronal firing and seizure activity. The potential for these compounds to act through GABA-ergic pathways is an area of ongoing investigation. nuph.edu.ua

Animal models of epilepsy, such as the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure tests, are commonly used to evaluate the anticonvulsant potential of new chemical entities. nih.govmdpi.com For example, a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated broad-spectrum anticonvulsant properties in these models. mdpi.com One notable compound from this series showed robust activity with the following median effective doses (ED50):

MES: 49.6 mg/kg

6 Hz (32 mA): 31.3 mg/kg

scPTZ: 67.4 mg/kg

6 Hz (44 mA, model for drug-resistant epilepsy): 63.2 mg/kg mdpi.com

These findings in structurally related compounds highlight the potential of the this compound scaffold in the development of new anticonvulsant agents. The complex mechanism of action may involve a combination of ion channel modulation and effects on neurotransmitter systems. mdpi.com

Anti-Inflammatory and Immunomodulatory Research Potential

The thiazole ring is a key structural feature in a variety of compounds that have demonstrated anti-inflammatory properties. mdpi.com Research into thiazole and thiazolidinone derivatives has revealed their potential to modulate inflammatory pathways. For instance, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated for their anti-inflammatory activity, with some compounds showing better activity than the reference drug indomethacin. mdpi.com

The mechanism of anti-inflammatory action for some thiazole derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins. mdpi.com In one study, the investigated compounds were found to be active against COX-1 enzymes, with an inhibitory effect superior to the reference drug naproxen. mdpi.com

The anti-inflammatory potential of these compounds is often evaluated using in vivo models such as the carrageenan-induced mouse paw edema test. In this model, several thiazole derivatives provided significant protection against edema, with some showing up to 57.8% inhibition compared to the 47% protection offered by indomethacin at the same molar concentration. mdpi.com

Additionally, in vitro assays, such as the protein denaturation inhibition technique, are used to assess anti-inflammatory activity. Studies on 1,3,4-thiadiazole (B1197879) derivatives, which share structural similarities with thiazoles, have shown significant anti-inflammatory action in a concentration-dependent manner. nih.gov Certain derivatives exhibited high percentage inhibition of protein denaturation, with values up to 86.44% at a concentration of 250 µg/ml, comparable to the reference drug diclofenac sodium. nih.gov

These findings suggest that the this compound scaffold could be a promising starting point for the development of novel anti-inflammatory agents.

Antioxidant Activity and Reactive Oxygen Species (ROS) Modulation

Compounds containing thiazole and thiazolidinone structures have been investigated for their ability to neutralize or sequester reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.net Oxidative stress, resulting from an imbalance between the production of ROS and the body's antioxidant defenses, is implicated in numerous degenerative diseases. researchgate.netmdpi.com

The antioxidant properties of thiazole derivatives are often evaluated using a variety of in vitro assays, including radical scavenging assays (e.g., ABTS and DPPH) and electron transfer-based assays (e.g., RP, TAC, FRAP, and CUPRAC). mdpi.com Studies on novel thiazolyl-polyphenolic compounds have demonstrated significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox. mdpi.com

The mechanism of antioxidant action can involve hydrogen atom donation (HAT) or single electron transfer (SET), which neutralizes harmful ROS. mdpi.com The presence of phenolic groups in the structure of some thiazole derivatives has been shown to contribute significantly to their antioxidant and antiradical activity. nih.gov

Research has also shown that certain thiazole derivatives can decrease the level of ROS in various cell lines and reduce oxidative stress induced by agents like hydrogen peroxide. researchgate.net For example, 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one was found to lower ROS levels in BJ, A549, and SH-SY5Y cells. researchgate.net These findings underscore the potential of the this compound scaffold in the development of new antioxidant agents.

Investigation of Enzyme Inhibition Profiles (e.g., Carbonic Anhydrase, DHFR, MMP-2)

The this compound scaffold and its derivatives have been explored for their potential to inhibit various enzymes implicated in disease processes.

Carbonic Anhydrase Inhibition:

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes. nih.gov Inhibition of specific CA isoforms has therapeutic applications. Thiazole-containing compounds have been investigated as CA inhibitors. For example, a series of benzo[d]thiazole-5- and 6-sulfonamides were synthesized and shown to be effective inhibitors of several human CA isoforms, including hCA I, II, VII, and IX. nih.govunifi.it Some of these derivatives displayed subnanomolar to low nanomolar inhibition constants and isoform selectivity. nih.gov

In another study, newly synthesized thiazole derivatives showed varying degrees of inhibitory action against bovine carbonic anhydrase II (CA-II). rsc.org Kinetic studies of the most potent compound revealed concentration-dependent inhibition with a Ki value of 9.64 ± 0.007 μM. rsc.org

Dihydrofolate Reductase (DHFR) Inhibition:

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, making it a target for antimicrobial and anticancer agents. nih.govnih.gov Thiazole derivatives have been designed and synthesized as DHFR inhibitors. For instance, a new class of DHFR inhibitors based on a 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol skeleton was developed, with one compound showing an IC50 of 0.03 μM, which is 2.7 times more active than the reference drug methotrexate. bohrium.com

Hybridization of a pyrazolyl scaffold with a 4-methyl thiazole resulted in a compound with promising antituberculosis efficiency (MIC = 7.81 μg/mL), which was attributed to DHFR inhibition. nih.gov

Matrix Metalloproteinase-2 (MMP-2) Inhibition:

Matrix metalloproteinases (MMPs) are enzymes involved in the degradation of the extracellular matrix, and their overexpression is associated with conditions like cancer metastasis. nih.gov Pyrrolidine derivatives have been designed as MMP-2 inhibitors. ddtjournal.com Preliminary biological tests of a series of novel pyrrolidine derivatives showed that most compounds selectively inhibit MMP-2 over aminopeptidase N (APN)/CD13, with some compounds exhibiting better inhibitory activity than the reference compound LY52. ddtjournal.com

Thiazole derivatives have also been investigated as MMP inhibitors. One study found that a specific thiazole derivative showed inhibitory activity against multiple MMPs, including MMP-1, MMP-8, and MMP-9. nih.gov

Modulation of G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) are the largest family of transmembrane proteins and are major pharmacological targets. nih.govnih.gov They are involved in a vast array of physiological processes by transducing extracellular signals into cellular responses. nih.gov

The potential for this compound derivatives to modulate GPCRs is an area of significant research interest, given the prevalence of GPCRs as drug targets. While direct studies on this specific compound are limited, the structural components are present in molecules known to interact with GPCRs.

The development of allosteric modulators, which bind to sites on the receptor distinct from the primary (orthosteric) binding site, offers a novel approach to GPCR-targeted therapies. nih.gov Allosteric modulators can fine-tune receptor signaling, potentially leading to safer and more effective drugs with fewer side effects. nih.gov

The diverse signaling pathways activated by GPCRs, involving different G proteins and β-arrestins, present opportunities for the design of pathway-specific drugs. nih.gov Future research may explore the ability of this compound derivatives to act as allosteric modulators of specific GPCRs, thereby influencing their signaling cascades in a targeted manner.

Advanced Computational Studies on S 5 Phenyl 2 Pyrrolidin 2 Yl Thiazole and Its Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. actascientific.com It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target. For analogs of (S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole, docking simulations are instrumental in identifying key amino acid interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern their biological activity.

Research on various thiazole (B1198619) derivatives has demonstrated their potential to interact with a wide range of biological targets. Docking studies have been employed to investigate the binding of thiazole-containing compounds to enzymes like β-glucuronidase, acetylcholinesterase (AChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE 1), as well as protein targets involved in bacterial infections and cancer. nih.govnih.gov For instance, simulations of 5-phenyl-2-furan derivatives bearing a 1,3-thiazole moiety revealed their binding model within the active site of Escherichia coli β-glucuronidase. nih.gov Similarly, docking studies on N-substituted thiazole derivatives against the FabH enzyme inhibitor target have helped identify compounds with potent antifungal activity based on their docking scores and hydrogen bond interactions. wjarr.com

These studies typically involve preparing the three-dimensional structures of the ligand and the target protein, followed by a search algorithm that explores various binding poses of the ligand within the protein's active site. A scoring function then estimates the binding affinity for each pose, allowing for the ranking of different analogs. wjarr.com The insights gained from these simulations guide the structural modification of the lead compound to optimize its interactions with the target, thereby enhancing its potency and selectivity.

Table 1: Representative Molecular Docking Results for Thiazole Analogs

Compound Class Protein Target (PDB ID) Key Interactions Noted Predicted Binding Affinity/Score
5-phenyl-2-furan derivatives with 1,3-thiazole E. coli β-glucuronidase Hydrogen bonds, hydrophobic interactions IC50 values in the low micromolar range (e.g., 0.25 µM) nih.gov
N-substituted thiazole derivatives FabH Inhibitor (3iL9) Hydrogen bonding (4-10 bonds) MolDock Score ranging from -102.6 to -144.2 wjarr.com
Thiazolo[5,4-b] pyridine (B92270) derivatives B-DNA (1BNA) Intercalative binding Binding energy of -5.02 Kcal/mol actascientific.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules. researchgate.net For this compound and its analogs, these methods are used to calculate a variety of molecular properties, including orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and charge distribution.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net DFT calculations have been used to determine these values for various thiazole derivatives, helping to rationalize their reaction mechanisms and potential as electron-conducting materials. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital for ligand-receptor binding. Studies on related heterocyclic systems have used MEP maps to predict sites of interaction with biological targets.

Furthermore, these calculations can elucidate the geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable molecular conformation. nih.govuomphysics.net This is particularly important for understanding the preferred three-dimensional shape of the molecule, which directly influences its ability to fit into a protein's binding pocket.

Table 2: Calculated Quantum Chemical Parameters for a Representative Thiazole Derivative

Parameter Method/Basis Set Calculated Value Significance
HOMO Energy DFT/B3LYP/6-311++G(2d,2p) -5.54 eV to -7.44 eV (for various derivatives) researchgate.net Relates to electron-donating ability
LUMO Energy DFT/B3LYP/6-311++G(2d,2p) Varies with substitution researchgate.net Relates to electron-accepting ability
HOMO-LUMO Gap (ΔE) DFT/B3LYP/6-311++G(2d,2p) Narrow gaps suggest higher reactivity researchgate.net Indicator of chemical stability and reactivity
Dipole Moment DFT/B3LYP Varies with structure Influences solubility and intermolecular forces

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are employed to assess the stability of docked ligand-protein complexes, explore the conformational landscape of the ligand, and provide insights into binding kinetics.

For analogs of this compound, MD simulations can validate the binding poses predicted by docking. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound in the active site. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which reveals flexible regions of the protein. nih.gov

Conformational analysis is another critical application of MD. The pyrrolidine (B122466) ring, a five-membered ring, is known to adopt non-planar conformations, such as the envelope and twist forms. researchgate.net MD simulations can explore the conformational preferences of the pyrrolidin-2-yl moiety and how its flexibility impacts binding to a target. These simulations can reveal the dynamic interplay of interactions, such as the formation and breaking of hydrogen bonds, over the simulation period, providing a more realistic model of the binding event. nih.govphyschemres.org

Table 3: Key Parameters and Findings from MD Simulations of Thiazole-Protein Complexes

Simulation Parameter Typical Value/Method Purpose
Simulation Time 100 ns or more physchemres.orgnih.gov To ensure adequate sampling of conformational space and assess long-term stability.
Force Field CHARMM27, AMBER To define the potential energy of the system and govern atomic interactions. nih.gov
Solvent Model TIP3P water model To create a realistic aqueous environment for the simulation. nih.gov

In Silico Screening and Virtual Library Design for Novel this compound Analogs

In silico screening, or virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. ijrpas.com This method is significantly faster and more cost-effective than traditional high-throughput screening. For the this compound scaffold, virtual screening can be used to explore vast chemical spaces and identify novel derivatives with potentially improved biological activity.

The process often begins with the creation of a virtual library of analogs. This can be achieved by systematically modifying the core scaffold at various positions—for example, by introducing different substituents on the phenyl ring or modifying the pyrrolidine moiety. These modifications can be guided by structure-activity relationship (SAR) data from previous studies.

Once the library is generated, the compounds are screened using methods like molecular docking or pharmacophore modeling. Pharmacophore models define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for biological activity. Only the molecules from the library that fit the pharmacophore model are selected for further analysis. The top-ranked compounds from the virtual screen are then prioritized for chemical synthesis and in vitro biological evaluation. ijrpas.com This focused approach increases the probability of discovering potent and selective drug candidates.

Table 4: A Workflow for Virtual Screening and Library Design

Step Description Computational Tools Used
1. Target Selection & Preparation Identify and prepare the 3D structure of the biological target. Protein Data Bank (PDB), Schrödinger Maestro, Chimera
2. Scaffold Definition Define the core this compound scaffold. Chemical drawing software (e.g., ChemDraw)
3. Virtual Library Generation Enumerate analogs by adding various substituents (R-groups) to the core scaffold. Library enumeration tools (e.g., RDKit, MOE)
4. Conformer Generation Generate multiple low-energy 3D conformations for each molecule in the library. OMEGA, ConfGen
5. Virtual Screening Dock the entire library against the target protein or filter using a pharmacophore model. AutoDock, Glide, GOLD, Phase

| 6. Hit Selection & Prioritization | Rank compounds based on docking scores or pharmacophore fit and select top candidates for synthesis. | Analysis of scoring functions and visual inspection |

Theoretical Studies on Aromaticity and Electron Density Distribution

The concept of aromaticity is fundamental to understanding the stability, reactivity, and electronic properties of the phenyl and thiazole rings within the this compound structure. Theoretical studies employ various indices to quantify the degree of aromaticity. One of the most common magnetic criteria is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring. mdpi.com A negative NICS value is indicative of a diatropic ring current and aromatic character, while a positive value suggests a paratropic current and anti-aromaticity. mdpi.com

Electronic criteria for aromaticity, such as the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU), are derived from the electron density distribution. nih.gov These indices provide a quantitative measure of electron delocalization around the ring, which is a key feature of aromatic systems. researchgate.net

Table 5: Common Theoretical Indices for Aromaticity Analysis

Aromaticity Index Basis of Calculation Interpretation for Aromatic Systems
NICS(1)zz Magnetic Shielding Large negative value indicates high aromaticity. mdpi.commdpi.com
HOMA (Harmonic Oscillator Model of Aromaticity) Geometric (Bond Lengths) Value approaches 1 for ideal aromatic systems.
PDI (Para-Delocalization Index) Electronic (Electron Delocalization) Higher values indicate greater delocalization and aromaticity in six-membered rings. mdpi.com
FLU (Aromatic Fluctuation Index) Electronic (Electron Delocalization) Values closer to 0 indicate higher aromaticity. nih.gov

| ELFπ (Electron Localization Function) | Electronic (Electron Density) | Used to evaluate the delocalization of π-electrons. nih.gov |

Analytical and Spectroscopic Characterization Techniques for S 5 Phenyl 2 Pyrrolidin 2 Yl Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of (S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom, enabling the complete assignment of the molecular structure. nih.gov

In the ¹H NMR spectrum, distinct signals are expected for the protons of the phenyl, thiazole (B1198619), and pyrrolidine (B122466) moieties. ipb.pt The aromatic protons of the phenyl group typically appear in the downfield region (δ 7.0–8.0 ppm). dergipark.org.tr The lone proton on the thiazole ring (H-4) is expected to resonate as a singlet, with its chemical shift influenced by the electronic nature of the adjacent phenyl group. nih.gov The protons of the pyrrolidine ring exhibit more complex splitting patterns in the aliphatic region of the spectrum. The methine proton at the chiral center (C-2' of the pyrrolidine ring) is a key diagnostic signal, often appearing as a multiplet. mersin.edu.tr

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms of the thiazole ring (C-2, C-4, C-5) show characteristic chemical shifts, with C-2 being the most deshielded due to its proximity to two heteroatoms. nih.gov The phenyl carbons can be distinguished from the thiazole and pyrrolidine carbons by their chemical shifts in the aromatic region (δ 120–140 ppm). The five distinct carbon signals of the pyrrolidine ring will appear in the upfield, aliphatic region. ipb.pt Combining ¹H and ¹³C data with 2D NMR techniques allows for the definitive assignment of all proton and carbon signals, confirming the connectivity of the phenyl, thiazole, and pyrrolidine rings. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on typical chemical shifts for similar structural motifs.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Thiazole H-4~7.5 - 8.0 (s)~115 - 125
Phenyl H (ortho, meta, para)~7.2 - 7.6 (m)~125 - 130
Pyrrolidine H-2'~4.5 - 5.0 (m)~60 - 70
Pyrrolidine CH₂~1.8 - 2.4 (m)~25 - 45
Pyrrolidine NH~2.0 - 3.5 (br s)-
Thiazole C-2-~165 - 175
Thiazole C-5-~135 - 145
Phenyl C (ipso)-~130 - 135

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the elemental composition with high confidence. mdpi.com For a molecular formula of C₁₃H₁₄N₂S, the calculated monoisotopic mass is 230.0878 Da. An HRMS measurement that is within a few parts per million (ppm) of this value provides strong evidence for the compound's identity.

In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI) or electrospray ionization (ESI) conditions, the molecular ion can undergo characteristic fragmentation. Common fragmentation pathways for nitrogen-containing heterocyclic compounds often involve the loss of small, stable molecules or cleavage at bonds adjacent to the heterocyclic rings. researchgate.net For this compound, key fragment ions could be expected from:

Cleavage of the bond between the thiazole and pyrrolidine rings.

Fragmentation of the pyrrolidine ring, such as the loss of an ethylene fragment.

Cleavage of the phenyl group from the thiazole ring.

Analysis of these fragment ions helps to piece together the molecular structure and corroborate the assignments made by NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. scialert.net

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretch: A moderate band in the region of 3300–3500 cm⁻¹ corresponding to the N-H bond of the secondary amine in the pyrrolidine ring.

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹ originating from the C-H bonds of the phenyl and thiazole rings. scialert.net

C-H Stretch (Aliphatic): Medium to strong bands below 3000 cm⁻¹, in the range of 2850–2960 cm⁻¹, due to the C-H bonds of the pyrrolidine ring. mdpi.com

C=C and C=N Stretches: Aromatic ring stretching vibrations for the phenyl and thiazole rings typically appear in the 1450–1650 cm⁻¹ region. researchgate.net

C-S Stretch: The thiazole ring C-S stretching vibration can be observed in the fingerprint region, typically around 700-800 cm⁻¹. scialert.netresearchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring breathing modes of the phenyl and thiazole rings are often strong in the Raman spectrum. scialert.net The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional moieties. researchgate.net

Table 2: Key IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch (Pyrrolidine)3300 - 3500IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2960IR, Raman
C=N/C=C Ring Stretch1450 - 1650IR, Raman
C-S Ring Stretch700 - 800IR, Raman

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. nih.govspringernature.com For a chiral compound like this compound, obtaining a suitable single crystal allows for the unambiguous assignment of the (S)-configuration at the C-2' position of the pyrrolidine ring. soton.ac.ukmdpi.com This is typically achieved through the analysis of anomalous dispersion effects, which allows for the differentiation between a molecule and its non-superimposable mirror image. thieme-connect.de

Beyond establishing the absolute configuration, X-ray crystallography provides precise information on bond lengths, bond angles, and torsion angles. This data reveals the preferred conformation of the molecule in the crystalline state, including the relative orientation of the phenyl and pyrrolidine rings with respect to the central thiazole ring. nih.gov This conformational information is valuable for understanding intermolecular interactions in the solid state and can be used to rationalize the compound's physical properties. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a purified sample. wikipedia.orgazom.com This method provides experimental verification of the compound's elemental composition, which is then compared to the theoretical values calculated from its molecular formula. eltra.comelementar.com

For this compound, with the molecular formula C₁₃H₁₄N₂S, the theoretical elemental composition is:

Carbon (C): 67.79%

Hydrogen (H): 6.13%

Nitrogen (N): 12.16%

Sulfur (S): 13.92%

Experimental results from a CHNS analyzer that are within ±0.4% of these calculated values are generally considered strong evidence of the compound's purity and confirmation of its molecular formula. nih.gov It is a routine and essential quality control step in the synthesis of new chemical entities. azom.comresearchgate.net

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and the assessment of its purity. ua.es

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. The compound's retention factor (Rf) value is characteristic for a given stationary and mobile phase.

Column Chromatography: This is the primary technique for the purification of the synthesized compound on a preparative scale. Typically, silica gel is used as the stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used as the mobile phase to separate the desired product from starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of the final compound. A sharp, single peak in the chromatogram is indicative of a high-purity sample. Furthermore, chiral HPLC, which employs a chiral stationary phase (CSP), is the method of choice for assessing the enantiomeric purity or enantiomeric excess (ee) of the (S)-enantiomer. nih.govnih.gov By separating the (S) and (R) enantiomers, this technique can quantify the success of an asymmetric synthesis or resolution procedure. gcms.czmdpi.comyoutube.com

Q & A

Basic: What synthetic methodologies are commonly used to prepare (S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole, and how are reaction conditions optimized?

Answer:
The synthesis of this compound typically involves cyclocondensation reactions between thioamides and α-haloketones or via multicomponent reactions incorporating pyrrolidine derivatives. For example, thiazole formation can be achieved using iodine-mediated cyclization under inert atmospheres to prevent oxidation . Optimization includes solvent selection (e.g., ethanol or DMF for solubility), temperature control (reflux at 80–100°C), and catalyst use (e.g., piperidine for base catalysis). Reaction progress is monitored via TLC, and purification employs column chromatography with silica gel (hexane/ethyl acetate gradients) .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and stereochemistry (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm and thiazole C-2 carbon at ~160 ppm) .
  • IR Spectroscopy : Identification of functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-S at ~690 cm⁻¹) .
  • Elemental Analysis (EA) : Validates molecular formula by comparing experimental vs. calculated C, H, N, S percentages (e.g., C: 65.2%, H: 6.1%, N: 10.5%, S: 9.7%) .
  • LC-MS : Determines molecular ion peaks (e.g., [M+H]⁺ at m/z 287) and purity (>95%) .

Advanced: How can molecular docking and ADME studies guide the prediction of biological activity?

Answer:
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like BTK or antimicrobial enzymes. For instance, pyrrolidine-thiazole derivatives show π-π stacking with BTK active sites (binding energy ≤ -8.5 kcal/mol) . ADME predictions (SwissADME) assess drug-likeness:

  • Lipinski’s Rule : LogP ≤5, molecular weight <500 Da.
  • Bioavailability : High gastrointestinal absorption (TPSA <140 Ų) .
    These methods prioritize compounds for in vitro testing, reducing experimental costs .

Advanced: What strategies resolve stereochemical challenges during synthesis of the (S)-configured pyrrolidine moiety?

Answer:
Chiral resolution methods include:

  • Chiral Auxiliaries : Use (S)-proline derivatives to induce enantioselectivity .
  • X-ray Crystallography : SHELXL refines crystal structures to confirm absolute configuration (e.g., Flack parameter <0.1) .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA (mobile phase: hexane/isopropanol 90:10) .

Basic: How can reproducibility in thiazole derivative synthesis be ensured?

Answer:

  • Standardized Protocols : Pre-dried solvents, inert atmospheres (N₂/Ar), and calibrated equipment (e.g., heating mantles) .
  • Reagent Purity : Use freshly distilled amines and anhydrous haloketones to avoid side reactions .
  • Detailed Documentation : Record exact molar ratios (e.g., 1:1.2 thioamide:α-bromoketone) and reaction times .

Advanced: How does the thiazole ring’s electronic structure influence physicochemical properties?

Answer:
The electron-deficient thiazole ring lowers HOMO levels (e.g., -5.8 eV via DFT), enhancing oxidative stability and charge transport in optoelectronic applications. Substituents like phenyl groups increase π-conjugation, redshift UV-Vis absorption (λₐᵦₛ ~320 nm) . Solubility is modulated via polar groups (e.g., -OCH₃) or counterions (e.g., HCl salts) .

Advanced: What in vitro assays are suitable for evaluating anticancer potential?

Answer:

  • MTT Assay : Tests cytotoxicity against cancer cell lines (e.g., IC₅₀ ≤20 µM in MCF-7) .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
  • Kinase Inhibition : ELISA-based BTK or EGFR inhibition assays (IC₅₀ values ≤1 µM) .

Basic: What safety precautions are critical during synthesis and handling?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Fume hoods for volatile reagents (e.g., thiols, haloketones).
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.